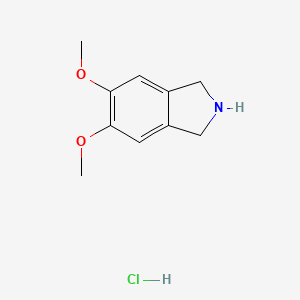

5,6-Dimethoxyisoindoline hydrochloride

Übersicht

Beschreibung

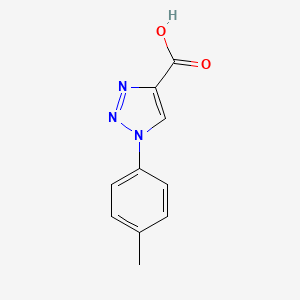

5,6-Dimethoxyisoindoline hydrochloride is a novel acetylcholine esterase inhibitor with high affinity for serotonin and dopamine receptors . It has been shown to have anti-cancer properties in vitro . This compound is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and death of cancer cells .

Synthesis Analysis

The synthesis of this compound involves several steps. The N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 5,6-dimethoxyisoindoline, 4-phenylpiperidine-4-carbonitrile with compound 6 provided compounds 1a, 1b, 1c, with yields of 29–84% .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . It has a molecular weight of 179.22 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.22 g/mol and a solid physical state . The boiling point is predicted to be 287.3±40.0 °C at a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen

Synthesis of Acetylcholinesterase Inhibitors

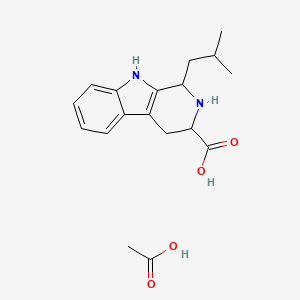

5,6-Dimethoxyisoindoline hydrochloride has been utilized in the synthesis of acetylcholinesterase inhibitors. A study by Iimura, Mishima, and Sugimoto (1989) describes the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C) for studying the pharmacokinetic profiles of E2020, an acetylcholinesterase inhibitor, using 5,6-dimethoxy[2-14C]-1-indanone as the labeled starting material (Iimura et al., 1989).

Tumor Imaging Applications

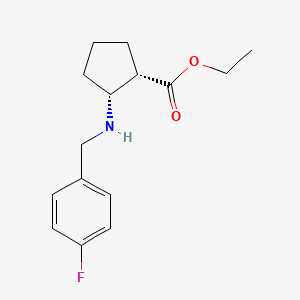

Li et al. (2016) developed cyclopentadienyl tricarbonyl rhenium complexes containing 5,6-dimethoxyisoindoline as σ2 receptor ligands for tumor imaging. These complexes showed high selectivity and affinity for the σ2 receptor, making them promising candidates for tumor imaging (Li et al., 2016).

Synthesis of Radioligands for Brain Imaging

Wang et al. (2017) focused on designing indole-based σ2 receptor ligands containing 5,6-dimethoxyisoindoline. These ligands showed low nanomolar affinity for σ2 receptors and high subtype selectivity, proving effective as radioligands for brain imaging (Wang et al., 2017).

Synthesis of Isoindoline Derivatives

Consonni and Omodei-Sale (1976) reported the synthesis of various isoindoline derivatives, including those with 5,6-dimethoxy substitutions. These derivatives were synthesized from substituted phthalides, demonstrating the versatile applications of 5,6-dimethoxyisoindoline in organic synthesis (Consonni & Omodei-Sale, 1976).

Wirkmechanismus

Target of Action

The primary targets of 5,6-Dimethoxyisoindoline hydrochloride are sigma-2 receptors and acetylcholine esterase . Sigma-2 receptors are found in the central nervous system and peripheral organs, and they are expressed in a variety of human and rodent tumor cell lines . Acetylcholine esterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory .

Mode of Action

This compound interacts with its targets by inhibiting the action of acetylcholine esterase and binding to sigma-2 receptors . This leads to an increase in acetylcholine levels and activation of sigma-2 receptors .

Biochemical Pathways

The activation of sigma-2 receptors and inhibition of acetylcholine esterase affect several biochemical pathways. Sigma-2 receptor activation can lead to apoptosis via multiple pathways . The inhibition of acetylcholine esterase results in increased acetylcholine levels, affecting cholinergic neurotransmission .

Pharmacokinetics

It is known that the compound is rapidly taken up by cancer cells , suggesting good bioavailability.

Result of Action

The result of this compound’s action is the induction of cell cycle arrest in the G1 phase and death of cancer cells . This is due to the activation of sigma-2 receptors and the inhibition of acetylcholine esterase .

Safety and Hazards

Zukünftige Richtungen

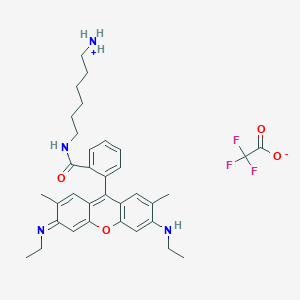

The combination of 5,6-dimethoxyisoindoline scaffold and N-(4-fluorophenyl)indole moiety was identified as a new σ2 receptor ligand deserving further investigation as an antitumor agent . This compound has shown potential in the treatment of cancer, particularly due to its ability to induce cell cycle arrest in the G1 phase .

Eigenschaften

IUPAC Name |

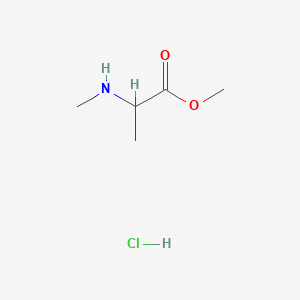

5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORVHRERXVLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCC2=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114041-17-7 | |

| Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)

![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)

![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)

![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)